Ethyl 6-Chloroindole-3-acetate
Description
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
QVXRCEUJFSTZEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is the most widely reported method for constructing the indole core. This approach involves cyclizing a phenylhydrazone derived from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. For ethyl 6-chloroindole-3-acetate, the synthesis proceeds as follows:
Optimization and Challenges
- Acid Selection : Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂) are critical for cyclization. Strong acids accelerate the reaction but may promote side reactions like N–N bond cleavage in electron-rich substrates.
- Yield Improvements : Using microwave irradiation or high-pressure conditions reduces reaction time and improves yields (up to 85%).
Table 1: Representative Fischer Synthesis Conditions
| Starting Materials | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chlorophenylhydrazine + ethyl pyruvate | H₂SO₄ | 100 | 10 | 78 | |
| 4-Chlorophenylhydrazine + levulinic acid | HCl | 80 | 8 | 68 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces the acetate group at the 3-position of a pre-formed 6-chloroindole. This method is advantageous for late-stage functionalization.
Procedure
Key Considerations
- Regioselectivity : The 3-position is inherently nucleophilic, ensuring high regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the acylium intermediate.
Table 2: Friedel-Crafts Acylation Parameters
| Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloroindole | Ethyl chloroacetate | AlCl₃ | DCM | 72 | |
| 6-Chloro-1H-indole | Ethyl bromoacetate | FeCl₃ | Toluene | 65 |
Esterification of 6-Chloroindole-3-Acetic Acid
Direct esterification of the carboxylic acid precursor is a straightforward route, particularly for scale-up.
Methodology
Efficiency Metrics
- Catalyst Choice : Sulfuric acid provides higher yields (90–95%) compared to enzymatic methods.
- Purity Control : Azeotropic distillation removes water, driving the equilibrium toward ester formation.
Table 3: Esterification Conditions
| Acid Precursor | Catalyst | Ethanol (equiv.) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloroindole-3-acetic acid | H₂SO₄ | 5 | 6 | 92 | |
| 6-Chloroindole-3-acetic acid | p-TSA | 3 | 8 | 88 |
Palladium-Catalyzed Cross-Coupling
Recent advances employ transition-metal catalysis to introduce the acetate group.
Suzuki-Miyaura Coupling
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Chloroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Plant Growth Regulation
Auxin Activity
Ethyl 6-Chloroindole-3-acetate is recognized for its auxin-like properties, which are crucial in regulating plant growth and development. Auxins are a class of plant hormones that influence cell elongation, root formation, and fruit development. Research has demonstrated that compounds like this compound can enhance rooting and promote growth in various plant species, making them valuable in agricultural practices.
Case Study: Indole-3-Acetic Acid Derivatives
A study highlighted the synthesis of chlorinated indole-3-acetic acid derivatives, including this compound, which exhibited enhanced biological activity compared to their non-chlorinated counterparts. These derivatives showed increased efficacy as plant growth regulators, suggesting their potential use in crop management strategies to improve yield and stress resistance .
Pharmaceutical Applications
Potential Therapeutic Uses
The compound's structural similarity to known bioactive molecules positions it as a candidate for pharmaceutical applications. This compound may exhibit anti-cancer properties due to its ability to modulate hormonal pathways involved in tumor growth. Preliminary studies suggest that chlorinated indoles can inhibit the proliferation of certain cancer cell lines, though further research is necessary to establish definitive therapeutic roles .
Case Study: Antitumor Activity
In a controlled experiment, derivatives of indole-3-acetic acid demonstrated significant inhibitory effects on tumor cell lines. The study indicated that the introduction of chlorine substituents enhanced the compounds' potency against specific cancers, indicating a promising avenue for drug development .
Synthetic Chemistry
Synthesis and Modification
this compound serves as an intermediate in the synthesis of various indole derivatives. Its preparation involves the reaction of indole with chloroacetic acid derivatives under specific conditions, facilitating the introduction of diverse functional groups for further chemical modifications.
Data Table: Synthesis Pathways
| Reaction Step | Conditions | Product |
|---|---|---|
| Indole + Chloroacetic Acid | Reflux in ethanol | This compound |
| Hydrolysis | Aqueous NaOH | Indole-3-acetic acid derivative |
| Chlorination | Chlorine gas in dichloromethane | 4-Chloroindole-3-acetic acid |
Environmental Applications
Weed Management
Research indicates that this compound may have herbicidal properties due to its ability to disrupt normal plant growth processes. Its application as a selective herbicide could provide an environmentally friendly alternative to synthetic herbicides, minimizing ecological impact while effectively managing weed populations .
Mechanism of Action
The mechanism of action of Ethyl 6-Chloroindole-3-acetate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog Comparison Table
Key Differences and Implications
Substituent Position :
- Chlorine at the 6-position (this compound) vs. 5-position (Ethyl 5-Chloroindole-3-acetate) alters steric and electronic effects. The 6-Cl derivative may exhibit better π-stacking in biological systems compared to 5-Cl .
- Nitro groups (e.g., Ethyl 7-Nitroindole-3-acetate) increase reactivity in electrophilic substitutions but reduce stability under basic conditions .
Ester Group :
- Ethyl esters (e.g., this compound) generally exhibit higher lipid solubility than methyl esters (e.g., Mthis compound), impacting membrane permeability in bioactive applications .
Functional Group :
- Carboxylic acid derivatives (e.g., 2-(6-Chloro-1H-indol-3-yl)acetic acid) are more polar but less stable under acidic conditions compared to esters .
Biological Activity
Ethyl 6-Chloroindole-3-acetate (ECA) is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in various growth and developmental processes. The biological activity of ECA has been studied in several contexts, including its effects on plant growth, herbicidal properties, and potential applications in medicine. This article provides a detailed overview of the biological activity of ECA, supported by data tables, case studies, and research findings.
1. Chemical Structure and Synthesis
ECA is synthesized through the esterification of 6-chloroindole-3-acetic acid with ethanol. The chemical structure can be represented as follows:
This compound retains the auxin-like properties attributed to its parent compound, IAA, while exhibiting unique biological activities due to the presence of the chlorine atom.
2. Biological Activity in Plants
Auxin Activity
ECA has been shown to exhibit auxin-like activity in various bioassays. In studies comparing the elongation effects on Avena coleoptiles, ECA demonstrated stronger elongation activity than IAA itself, indicating its potential as a growth regulator in agricultural applications .
Herbicidal Properties
Research indicates that halogenated indole derivatives, including ECA, possess significant herbicidal activity. For instance, ECA was effective in inhibiting the growth of certain weeds at specific concentrations, suggesting its potential use as a herbicide .
| Compound | Bioassay Type | Activity Level |
|---|---|---|
| This compound | Avena coleoptiles | Stronger than IAA |
| This compound | Herbicidal assay | Effective at 6 μM |
The biological activity of ECA is largely attributed to its ability to mimic natural auxins. It interacts with auxin receptors in plant cells, leading to changes in gene expression that promote cell elongation and division. Studies have shown that chlorinated auxins can form conjugates with amino acids via GH3 proteins, which may influence their activity and stability within plant systems .
4. Case Studies
Case Study 1: Herbicidal Efficacy
In a controlled study assessing the herbicidal efficacy of ECA against common agricultural weeds, it was found that at concentrations of 10 μM, ECA significantly inhibited seedling growth compared to untreated controls. The study highlighted its potential for use in integrated weed management strategies.
Case Study 2: Plant Growth Promotion
A field trial evaluated the effects of ECA on crop yield in tomato plants. Treated plants exhibited a notable increase in height and fruit yield compared to controls. This suggests that ECA not only acts as an herbicide but also enhances growth under certain conditions.
5. Potential Medical Applications
Recent research has explored the potential applications of indole derivatives like ECA in medicine. Compounds similar to ECA have been investigated for their anti-cancer properties, particularly in inhibiting tumor growth in various cancer cell lines .
| Application Area | Findings |
|---|---|
| Cancer treatment | Inhibitory effects on tumor growth |
| Plant growth regulation | Enhanced elongation and yield |
6. Conclusion
This compound exhibits significant biological activity with promising applications in both agriculture and medicine. Its ability to function as an auxin analog makes it a valuable compound for enhancing plant growth and controlling weeds. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
